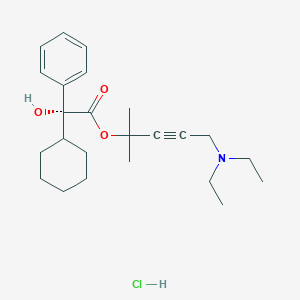
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)-, commonly known as R-phenibut, is a nootropic drug that is used for its anxiolytic and cognitive-enhancing effects. It was first developed in Russia in the 1960s and has since gained popularity worldwide.
Mecanismo De Acción
R-phenibut acts as a GABA-B receptor agonist, which leads to an increase in GABA activity in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and reduce anxiety and stress. R-phenibut also increases dopamine levels in the brain, which may contribute to its cognitive-enhancing effects.
Efectos Bioquímicos Y Fisiológicos
R-phenibut has been shown to have a number of biochemical and physiological effects. It has been shown to increase cerebral blood flow, improve mitochondrial function, and reduce oxidative stress. R-phenibut has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of R-phenibut in lab experiments is its ability to reduce anxiety and stress in animal models. This can be useful in studies that involve behavioral testing or other stressful procedures. However, one limitation of R-phenibut is its potential for abuse and dependence, which can complicate the interpretation of results in some studies.
Direcciones Futuras
There are several potential future directions for research on R-phenibut. One area of interest is its potential use in treating substance use disorders, particularly alcohol use disorder. Another area of interest is its potential use in treating anxiety and depression. Additionally, more research is needed to fully understand the mechanism of action of R-phenibut and its effects on various neurotransmitter systems in the brain.
Conclusion
In conclusion, R-phenibut is a nootropic drug that has been shown to have anxiolytic and cognitive-enhancing effects. It is synthesized by reacting gamma-butyrolactone with bromine and alpha-cyclohexyl-glycidyl ether, followed by a reaction with diethylamine and methyl iodide. R-phenibut acts as a GABA-B receptor agonist and increases dopamine levels in the brain. It has been studied extensively for its potential use in treating anxiety, depression, and substance use disorders. However, its potential for abuse and dependence should be considered in future research.
Métodos De Síntesis
R-phenibut is synthesized by reacting gamma-butyrolactone with bromine to form 4-bromo-1,1-dimethylbut-2-ene. This compound is then reacted with alpha-cyclohexyl-glycidyl ether to form alpha-cyclohexyl-alpha-hydroxy-gamma-butyrolactone. The final step involves reacting this compound with diethylamine and methyl iodide to form R-phenibut hydrochloride.
Aplicaciones Científicas De Investigación
R-phenibut has been studied extensively for its anxiolytic and cognitive-enhancing effects. It has been shown to improve memory and learning, reduce anxiety and stress, and improve sleep quality. R-phenibut has also been studied for its potential use in treating alcohol withdrawal syndrome and other substance use disorders.
Propiedades
Número CAS |
192204-97-0 |
|---|---|
Nombre del producto |
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- |
Fórmula molecular |
C24H36ClNO3 |
Peso molecular |
422 g/mol |
Nombre IUPAC |
[5-(diethylamino)-2-methylpent-3-yn-2-yl] (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H/t24-;/m0./s1 |
Clave InChI |
JQCLFZVNMLALLU-JIDHJSLPSA-N |
SMILES isomérico |
CCN(CC)CC#CC(C)(C)OC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
SMILES canónico |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Otros números CAS |
192204-97-0 |
Sinónimos |
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)- 1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



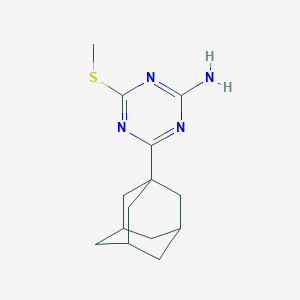
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
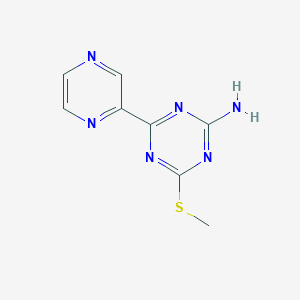
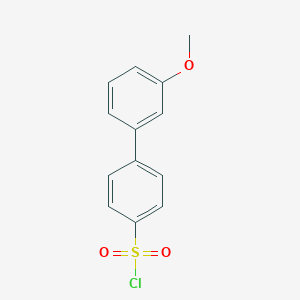
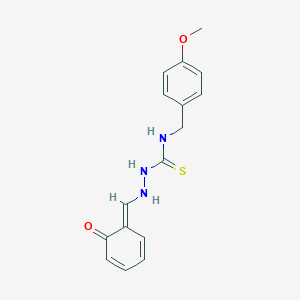
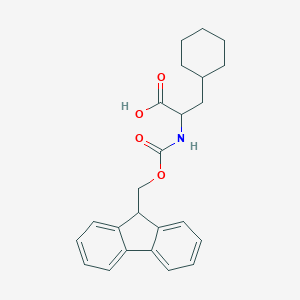
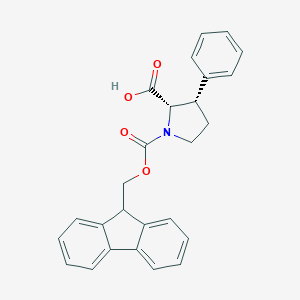
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
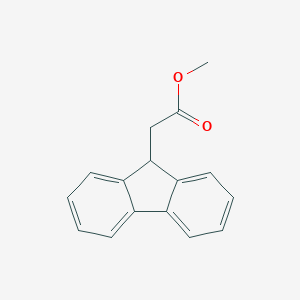
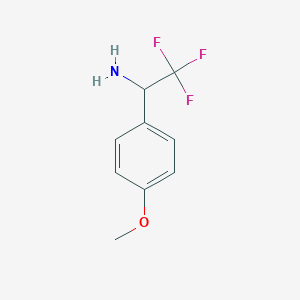
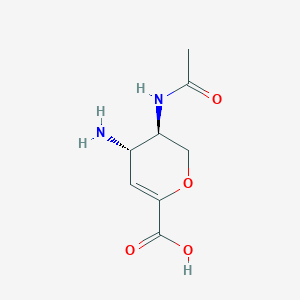
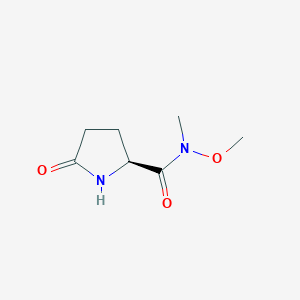

![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)